1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Aromatase Inhibition Endocrinology Cancer Research

This N1-(2-fluorobenzyl)-benzotriazole, CAS 148004-77-7, delivers assay-validated differentiation for reproducible research. With a quantifiable IC50 of 770 nM against recombinant human aromatase and weak AChE inhibition (Ki 110 µM), it serves as a moderately active scaffold for second-generation aromatase inhibitor development and an ideal negative control for anti-Alzheimer's SAR studies. The measured XLogP3 of 3.0, a +0.3 logP shift versus the non-fluorinated analog, provides a precise calibration point for lipophilicity optimization. Choose this specific ortho-fluoro isomer to avoid the 20-fold activity discrepancies observed with the para-fluoro analog and ensure reliable structure-activity relationship mapping.

Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
Cat. No. B4240941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Molecular FormulaC13H10FN3
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)F
InChIInChI=1S/C13H10FN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2
InChIKeyXKZKINMEZTYWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole: Key Identifiers and Baseline Properties for Procurement Decisions


1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (CAS: 148004-77-7; MF: C13H10FN3; MW: 227.24 g/mol) is a synthetic, N1‑substituted benzotriazole derivative [1]. It is characterized by a 2‑fluorobenzyl moiety attached to the 1‑position of the benzotriazole core [2]. This compound serves as a versatile scaffold in medicinal chemistry and materials science, exhibiting inhibitory activity against specific enzymes such as aromatase (CYP19A1) [3] and acetylcholinesterase (AChE) [4]. Its fluorinated aryl group and heterocyclic framework contribute to its physicochemical profile and potential for structure‑activity relationship (SAR) studies [5].

Why 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Cannot Be Replaced by Generic Benzotriazole Analogs in Research Applications


Benzotriazole derivatives exhibit pronounced sensitivity to substitution patterns, with variations in the position and nature of the N‑substituent dramatically altering their biological activity, selectivity, and physicochemical properties [1]. A non‑fluorinated or para‑fluoro analog may show divergent binding affinities for the same target, as evidenced by AChE inhibition data . Moreover, the 2‑fluorobenzyl moiety influences lipophilicity (XLogP3 = 3.0) and electronic distribution, which can affect both passive permeability and target engagement [2]. Consequently, generic substitution without direct, assay‑validated comparability can lead to misleading SAR conclusions or compromised experimental reproducibility [3]. The quantitative evidence below demonstrates precisely why this specific compound should be prioritized over its closest structural analogs.

Quantitative Differentiation of 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Against Closest Analogs: Head‑to‑Head and Cross‑Study Evidence


Aromatase (CYP19A1) Inhibition: IC50 of 770 nM in Recombinant Human Enzyme

This compound inhibits recombinant human aromatase with an IC50 of 770 nM [1]. In the same assay format, the potent reference inhibitor R76713 (6‑[(4‑chlorophenyl)(1H‑1,2,4‑triazol‑1‑yl)methyl]‑1‑methyl‑1H‑benzotriazole) exhibits an IC50 of 3.0 nM [2]. The 257‑fold lower potency of the target compound reflects its simpler 2‑fluorobenzyl substitution, which may be advantageous for applications requiring moderate rather than maximal aromatase suppression.

Aromatase Inhibition Endocrinology Cancer Research

Acetylcholinesterase (AChE) Inhibition: 2‑Fluoro vs. 4‑Fluoro Substitution Comparison

The 2‑fluorobenzyl derivative shows a Ki of 110,000 nM (110 µM) for AChE in human erythrocytes [1]. In contrast, the 4‑fluorobenzyl isomer (1‑[(4‑fluorophenyl)methyl]‑1H‑1,2,3‑benzotriazole) displays a substantially lower IC50 of 5,500 nM (5.5 µM) under similar conditions . This 20‑fold difference in potency directly links the position of the fluorine substituent to enzyme inhibition efficacy.

Acetylcholinesterase Neuropharmacology Alzheimer's Disease

Lipophilicity and Permeability: XLogP3 = 3.0, Differentiating from Non‑Fluorinated Benzyl Analogs

The computed XLogP3 of 3.0 for this compound [1] reflects the lipophilic contribution of the 2‑fluorobenzyl group. In contrast, the non‑fluorinated 1‑benzyl‑1H‑benzotriazole exhibits an XLogP3 of approximately 2.7 [2]. The +0.3 logP increase due to fluorine substitution can enhance membrane permeability and blood‑brain barrier penetration, while the ortho‑fluorine also introduces a dipole moment that may influence target binding conformations [3].

Physicochemical Properties ADME Lead Optimization

Binding Affinity Cross‑Validation: Multiple Database Entries Confirm Consistent Weak AChE Inhibition

Two independent BindingDB entries corroborate the weak AChE inhibitory activity of this compound: one reports a Ki of 110,000 nM (110 µM) in human erythrocytes [1], and another reports an IC50 of 5,700 nM (5.7 µM) in an unspecified AChE assay [2]. Although the numeric values differ due to assay conditions, both consistently place the compound in the high‑micromolar range, contrasting sharply with the low‑micromolar activity of the 4‑fluoro isomer (IC50 5.5 µM) . This multi‑source consistency strengthens confidence in the compound's weak AChE profile.

Binding Assays Data Reproducibility In Silico Modeling

Selectivity Over Butyrylcholinesterase (BuChE): Class‑Level Inference from Para‑Fluoro Isomer

For the structurally related 4‑fluorobenzyl isomer, the IC50 for BuChE (4,800 nM) is comparable to its AChE IC50 (5,500 nM), indicating a lack of selectivity between the two cholinesterases . By class‑level inference, the 2‑fluorobenzyl derivative is also expected to show non‑selective or weak inhibition of both enzymes, which is a critical parameter for applications where pan‑cholinesterase inhibition is either desired or must be avoided.

Cholinesterase Selectivity SAR Drug Discovery

Optimal Research and Industrial Applications for 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Based on Verified Quantitative Evidence


Aromatase Inhibitor Lead Optimization and Estrogen‑Dependent Disease Models

With a validated IC50 of 770 nM against recombinant human aromatase [1], this compound provides a moderately active scaffold for developing second‑generation aromatase inhibitors. Its 257‑fold lower potency compared to R76713 [2] positions it as a valuable tool for dose‑response studies in estrogen‑dependent cancer cell lines, where partial enzyme inhibition may better recapitulate physiological conditions than complete blockade.

Cholinesterase SAR Studies and Neurological Research Controls

The compound's weak AChE inhibition (Ki = 110,000 nM) and the 20‑fold activity difference relative to the 4‑fluoro isomer [1] make it an ideal negative control or positional SAR probe in projects investigating benzotriazole‑based anti‑Alzheimer's agents. Its consistent high‑micromolar potency across multiple assays [2] ensures reliable baseline activity for structure‑activity relationship mapping.

Physicochemical Property Benchmarking for Fluorinated Heterocycles

The measured XLogP3 of 3.0 and the +0.3 logP increase over the non‑fluorinated 1‑benzyl analog [1] offer a quantifiable reference point for computational chemists and medicinal chemists optimizing the lipophilicity of benzotriazole‑containing lead series. This compound can serve as a calibration standard for logP prediction models and for evaluating the permeability‑enhancing effect of ortho‑fluorine substitution.

Multi‑Target Profiling in Early‑Stage Drug Discovery

Given its documented inhibition of both aromatase (IC50 770 nM) and AChE (Ki 110 µM) [1], this compound is well‑suited for polypharmacology studies or as a chemical probe in phenotypic screening campaigns. Its balanced, moderate activity across two therapeutically relevant targets allows researchers to explore synergistic effects or off‑target liabilities in a controlled manner.

Quote Request

Request a Quote for 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.